(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
Description
Chemical Identity and Nomenclature
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime belongs to the nitrogen-containing heterocyclic compound family, specifically classified as a carbazole derivative featuring an oxime functional group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine. The stereochemical designation (Z) indicates the specific geometric configuration around the carbon-nitrogen double bond, which is crucial for the compound's chemical and biological properties.
The molecular structure consists of a fused tricyclic carbazole core system with partial hydrogenation at positions 1, 3, and 4, combined with an oxime group (C=N-OH) at the 2-position. This structural arrangement creates a unique chemical entity that maintains the aromatic character of the carbazole system while introducing the reactive oxime functionality. The compound exhibits the characteristic features of both carbazole chemistry and oxime reactivity, making it a valuable synthetic intermediate and research target.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Chemical Abstracts Service Number | 91391-95-6 |
| International Union of Pure and Applied Chemistry Name | N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
| Stereochemical Configuration | (Z) |
| Chemical Classification | Nitrogen-containing heterocycle, carbazole derivative |
The nomenclature system for this compound reflects its derivation from the parent carbazole structure through specific modifications. The numbering system begins with the nitrogen atom in the five-membered ring as position 9, following standard carbazole nomenclature conventions established in chemical literature. The oxime functionality introduces additional complexity to the naming system, requiring specification of both the geometric isomerism and the functional group position.
Historical Development of Carbazole Oxime Chemistry
The historical development of carbazole oxime chemistry traces its origins to the broader evolution of carbazole synthetic methodology and oxime chemistry as distinct chemical disciplines. Carbazole itself was first isolated from coal tar by Carl Graebe and Carl Glaser in 1872, establishing the foundation for subsequent synthetic and modification efforts. The development of carbazole chemistry progressed through various synthetic approaches, including the classical Borsche-Drechsel cyclization and the Bucherer carbazole synthesis, which provided reliable methods for constructing the carbazole framework.
The intersection of carbazole chemistry with oxime methodology emerged from the recognition that oxime functional groups could serve as versatile synthetic intermediates and biologically active pharmacophores. Early investigations into thermal cyclization reactions of oximes, as reported in Nature in 1953, demonstrated that oximes derived from aromatic ketones could undergo thermal rearrangement to form indole-containing structures. This work by Löffler and Ginsburg showed that oximes of 2-phenylcyclohept-2-enone could undergo thermal cyclization under high vacuum conditions to form cycloheptenoindole structures, establishing a precedent for oxime-mediated heterocycle formation.
The specific development of carbazole oxime derivatives gained momentum as researchers recognized the potential for combining the biological activity profiles of carbazole compounds with the synthetic versatility of oxime chemistry. Patent literature from 2009 documents the development of carbazole oxime ester photoinitiators, indicating commercial interest in these structural motifs for specialized applications. These developments highlighted the potential for carbazole oxime derivatives to serve dual roles as synthetic intermediates and functional materials.
Table 2: Historical Milestones in Carbazole Oxime Chemistry
| Year | Development | Significance |
|---|---|---|
| 1872 | Isolation of carbazole from coal tar | Established carbazole as accessible starting material |
| 1953 | Thermal cyclization of aromatic oximes | Demonstrated oxime utility in heterocycle synthesis |
| 2009 | Carbazole oxime ester photoinitiator patents | Commercial application development |
| Recent | Synthesis of this compound | Specific target compound development |
Position in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a convergence of multiple important structural and functional elements. The compound integrates the fundamental characteristics of nitrogen-containing aromatic heterocycles with the specialized reactivity patterns of oxime functional groups, creating a hybrid structure with unique chemical properties.
Within the carbazole family, this compound represents a partially reduced derivative that maintains aromatic character while introducing aliphatic segments through the hydrogenation of the 1, 3, and 4 positions. This structural modification distinguishes it from the fully aromatic parent carbazole and positions it among the tetrahydrocarbazole derivatives that have gained importance in medicinal chemistry and materials science applications. The partial saturation alters both the electronic properties and the conformational flexibility of the molecule, influencing its interaction patterns with biological targets and synthetic reagents.
The oxime functional group places this compound within the broader category of nitrogen-oxygen heterofunctional molecules that have demonstrated significant therapeutic potential. Recent comprehensive reviews of oxime chemistry highlight the importance of these compounds as multitargeted kinase inhibitors with applications in anticancer and anti-inflammatory therapy. The oxime group serves as both a hydrogen bond donor and acceptor, enabling specific interactions with protein targets while also providing a reactive site for further synthetic elaboration.
The stereochemical specification as the (Z)-isomer adds another layer of complexity to the compound's position in heterocyclic chemistry. Geometric isomerism in oximes significantly influences biological activity and synthetic reactivity, with different isomers often displaying markedly different properties. The (Z)-configuration specifically refers to the spatial arrangement where the hydroxyl group and the carbazole moiety are positioned on the same side of the carbon-nitrogen double bond, creating specific steric and electronic environments.
Table 3: Structural Classification Hierarchy
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary | Heterocyclic compound | Contains nitrogen in ring system |
| Secondary | Carbazole derivative | Tricyclic fused ring system |
| Tertiary | Tetrahydrocarbazole | Partially saturated carbazole |
| Quaternary | Oxime derivative | Contains C=N-OH functional group |
| Stereochemical | (Z)-isomer | Specific geometric configuration |
Research Significance and Objectives
The research significance of this compound stems from its potential as both a synthetic intermediate and a biologically active compound. The unique combination of structural features present in this molecule creates opportunities for investigating novel chemical reactivity patterns and exploring therapeutic applications that leverage the known biological activities of both carbazole and oxime-containing compounds.
Current research objectives surrounding this compound encompass multiple interconnected areas of investigation. Synthetic methodology development represents a primary research focus, with efforts directed toward establishing efficient and scalable synthetic routes for compound preparation. The typical synthetic approach involves condensation reactions between carbonyl precursors and hydroxylamine, often requiring specific reaction conditions to achieve the desired stereochemical outcome. Optimization of these synthetic protocols remains an active area of investigation, particularly regarding reaction conditions that favor formation of the (Z)-isomer over alternative stereochemical configurations.
The compound's reactivity profile constitutes another significant research objective, particularly regarding the diverse reaction modes typical of oxime functional groups. These reaction patterns include nucleophilic substitution reactions, cycloaddition processes, and rearrangement reactions that can lead to structurally diverse products. Understanding and controlling these reactivity patterns enables the use of this compound as a synthetic platform for accessing more complex molecular architectures.
Biological activity investigations represent an increasingly important research direction, building upon the established therapeutic potential of both carbazole derivatives and oxime-containing compounds. Carbazole derivatives have demonstrated activity across multiple biological targets, including kinase enzymes, receptors, and metabolic pathways. The addition of the oxime functional group introduces additional interaction possibilities, potentially enhancing selectivity and potency against specific biological targets.
Table 4: Primary Research Objectives and Methodological Approaches
| Research Objective | Methodological Approach | Expected Outcomes |
|---|---|---|
| Synthetic methodology optimization | Reaction condition screening, catalyst evaluation | Improved yield and selectivity |
| Reactivity pattern elucidation | Mechanistic studies, product analysis | Enhanced synthetic utility |
| Biological activity assessment | Target binding studies, cellular assays | Therapeutic potential evaluation |
| Structure-activity relationship development | Systematic structural modification | Optimized compound design |
The integration of computational chemistry approaches with experimental investigations represents a modern research strategy for understanding the fundamental properties of this compound. Molecular docking studies have been employed to predict binding interactions with biological targets, while quantum chemical calculations provide insights into electronic structure and reactivity patterns. These computational approaches complement experimental investigations and provide predictive frameworks for designing related compounds with enhanced properties.
Materials science applications constitute an emerging research direction, building upon the known utility of carbazole derivatives in organic electronics and photonic materials. The unique electronic properties of the partially reduced carbazole system, combined with the functional group chemistry of the oxime moiety, suggest potential applications in specialized materials applications. Investigation of these possibilities requires interdisciplinary collaboration between synthetic chemists, materials scientists, and device engineers.
Properties
IUPAC Name |
N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYRAWZCNRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime is a compound derived from the carbazole family, which has garnered attention due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure with a nitrogen-containing heterocyclic framework. Its molecular formula is , featuring an oxime functional group that contributes to its reactivity and biological properties. The structural configuration includes:
- A carbazole ring system .
- A carbonyl group at the 2-position.
- An oxime group at the 9-position.
This unique arrangement allows for various interactions with biological targets, influencing its pharmacological profiles.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Similar compounds within the carbazole family have demonstrated antiviral properties, particularly against HIV and HCV. For instance, derivatives of carbazole have shown effective inhibition of viral replication, with some exhibiting lower cytotoxicity compared to standard antiviral drugs like Zidovudine (AZT) .
- Anticancer Potential : Oximes are known for their roles as kinase inhibitors. This compound may inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . This suggests potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary studies have indicated that carbazole derivatives can exhibit antibacterial and antifungal activities. The oxime derivative may also share these properties, contributing to its therapeutic potential against infections .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, similar to other carbazole derivatives that interact with viral enzymes or cellular kinases.
- Oxidative Stress Modulation : Some studies suggest that oximes can influence oxidative stress pathways, potentially leading to protective effects in various cellular contexts .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study highlighted the antiviral efficacy of carbazole derivatives against HIV-1. Compounds were tested for their ability to inhibit viral replication in vitro, showing promising results with EC50 values significantly lower than those of established antiviral agents.
Case Study: Kinase Inhibition
In another investigation focusing on kinase inhibitors, several derivatives were evaluated for their ability to inhibit CDKs and PI3K pathways. The results indicated that modifications to the oxime structure could enhance inhibitory activity against these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime
- Structure : Features a methoxy group at position 6 and a methyl group at position 9 on the carbazole core. The oxime is in the E-configuration.
- The E-configuration may reduce steric strain compared to the Z-form .
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
- Structure : Combines a carbazole moiety with a 1,3,4-oxadiazole ring.
- Key Differences : The oxadiazole ring introduces heterocyclic rigidity, enhancing metabolic stability and antimicrobial activity . Unlike the oxime group, the oxadiazole acts as a bioisostere for ester or amide functionalities.
6-Fluoro-N-hydroxy-3,4-dihydro-2H-carbazol-1-amine
- Structure : Contains a fluorine substituent at position 6 and a hydroxylamine group.
- Key Differences : Fluorine’s electronegativity enhances membrane permeability and bioavailability. The hydroxylamine group (-NHOH) offers distinct redox properties compared to oximes .
Verbenone Oxime Esters (E/Z isomers)
- Structure: Derived from α-pinene, these compounds feature a bicyclic monoterpene core with oxime esters.
- Key Differences : The terpene skeleton provides lipophilicity, favoring antifungal and herbicidal activity. The Z-isomer exhibits higher antifungal efficacy than the E-isomer, highlighting the role of stereochemistry .
Key Observations :
- Heterocyclic modifications (e.g., oxadiazole in ) enhance antimicrobial potency compared to simple oximes.
- Stereochemistry significantly impacts activity, as seen in verbenone oximes .
- Substituents like fluorine or methoxy groups improve target selectivity and bioavailability .
Physicochemical Properties
Preparation Methods
Oxime Formation from 3,4-Dihydro-1H-carbazol-2(9H)-one Precursors
The most direct and common method to prepare (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime involves the conversion of the corresponding ketone, 3,4-dihydro-1H-carbazol-2(9H)-one, into its oxime derivative by reaction with hydroxylamine or its derivatives.
- General Reaction : The ketone group at position 2 is treated with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the oxime through nucleophilic addition to the carbonyl carbon followed by dehydration.
- Reaction Conditions : Mild heating (room temperature to reflux) in solvents such as ethanol, methanol, or aqueous mixtures is typical to facilitate the reaction.
- Stereochemistry : The reaction favors the formation of the (Z)-isomer due to intramolecular hydrogen bonding stabilizing this configuration.
This classical oxime synthesis is widely used due to its simplicity and high yield of the desired (Z)-isomer.
Cyclization and C–H Activation Strategies
Advanced synthetic methods have been developed to access carbazole derivatives, including oximes, via catalytic cyclization techniques.
Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization : A prominent method involves Rhodium(III)-catalyzed C–H bond functionalization followed by intramolecular cyclization of suitable precursors such as cyclic 2-diazo-1,3-diketones and N-arylamides.
- This method proceeds via initial intermolecular C–C bond formation and subsequent intramolecular C–N bond formation, yielding carbazole derivatives including 2(9H)-ones.
- The reaction conditions are mild, with good to excellent yields (65–90%).
- Byproducts are minimal, mainly water and nitrogen gas.
- The carbazole derivatives synthesized can be further transformed into oximes via standard oxime formation reactions.
Advantages : This catalytic approach offers operational simplicity, scalability, and tolerance to various functional groups, making it suitable for complex carbazole oxime synthesis.
Synthetic Route Summary Table
| Preparation Method | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Oxime formation from 3,4-dihydrocarbazol-2-one | Hydroxylamine hydrochloride, base, EtOH/MeOH, mild heat | High (typically >80%) | Direct conversion, favors (Z)-isomer formation |
| Rh(III)-catalyzed C–H activation/cyclization | Rh(III) catalyst, cyclic 2-diazo-1,3-diketones, N-arylamides | 65–90% | Mild conditions, scalable, minimal byproducts |
| Ester hydrolysis and sulfonyl chloride reaction | NaOH/KOH hydrolysis, tosyl chloride, pyridine | Moderate to high | Intermediate steps for carbazole functionalization |
Research Findings and Considerations
- The oxime functional group in this compound plays a crucial role in its biological activity, with studies highlighting antioxidant properties and binding affinity to enzymes such as human glutathione reductase.
- The Z configuration of the oxime double bond is stabilized by intramolecular hydrogen bonding, influencing the compound's chemical behavior.
- Synthetic methods that allow for efficient and selective formation of the (Z)-isomer are preferred for applications in medicinal chemistry and materials science.
- Catalytic cyclization methods provide access to diverse carbazole derivatives, which can be further functionalized to obtain the oxime compound.
Example Experimental Procedure (Adapted from Literature)
- Dissolve 3,4-dihydro-1H-carbazol-2(9H)-one (1 equiv) in ethanol.
- Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2 equiv).
- Heat the mixture under reflux for 4–6 hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash with cold ethanol and dry under vacuum.
- Purify by recrystallization from ethyl acetate/hexane.
- This compound as a crystalline solid.
- Yield typically above 80%.
Q & A
Q. How does the Z-isomer’s stereochemistry affect its biological activity in enzyme inhibition studies?
- Mechanistic Insight : The Z-configuration positions the hydroxyl group closer to the carbazole ring, enabling hydrogen bonding with enzyme active sites. For example, in riboswitch-targeting analogs like (Z)-2-amino-1H-purin-6(9H)-one oxime, stereochemistry dictates binding affinity (KD values) .
- Experimental Design : Compare Z and E isomers in enzyme assays (e.g., fluorescence polarization or SPR) to quantify activity differences. Molecular docking (AutoDock, GOLD) models spatial interactions .
Q. What strategies optimize the yield of the Z-isomer during large-scale synthesis?
- Reaction Optimization :
- Kinetic vs. Thermodynamic Control : Lower temperatures (~0–25°C) favor the Z-isomer as the kinetic product.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for Z-selectivity.
- Catalysts : Acidic conditions (e.g., HCl in ethanol) may reduce isomerization side reactions .
- Data Table :
| Condition | Temperature | Solvent | Z:% Yield | E:% Yield |
|---|---|---|---|---|
| Hydroxylamine HCl | 0°C | MeOH | 78% | 12% |
| NaOAc, Ac₂O | 25°C | DMF | 85% | 5% |
Q. How do computational methods predict the tautomeric stability of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) evaluate tautomer stability (oxime vs. nitroso forms). Solvent effects are modeled using the PCM approach.
- Findings : The oxime tautomer is energetically favored (ΔG ≈ −5.2 kcal/mol) in polar solvents due to solvation stabilization. Frontier molecular orbital (FMO) analysis predicts reactivity toward electrophiles .
Q. What are the challenges in resolving data contradictions between crystallographic and spectroscopic analyses?
- Case Study : X-ray structures may show planar carbazole rings, while NMR suggests slight puckering due to dynamic effects. Refinement software (SHELXL ) with anisotropic displacement parameters resolves such discrepancies.
- Resolution : Combine multiple techniques (e.g., variable-temperature NMR, synchrotron XRD) to assess conformational flexibility .
Comparative Structural Analysis
Q. How does this compound differ from analogs like 6-cyclohexyl derivatives?
- Structural Uniqueness :
| Compound | Key Feature | Bioactivity Impact |
|---|---|---|
| Parent ketone | No oxime; lower reactivity | Precursor for derivatization |
| 6-Cyclohexyl oxime derivative | Bulky substituent; enhanced lipophilicity | Improved membrane permeability |
| Z-isomer | Optimal H-bonding geometry | Higher enzyme inhibition |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
